![molecular formula C13H9BrO3 B1680113 5-Bromo-4-hydroxy-[1,1'-biphenyl]-3-carboxylic acid CAS No. 4906-68-7](/img/structure/B1680113.png)
5-Bromo-4-hydroxy-[1,1'-biphenyl]-3-carboxylic acid
Descripción general
Descripción
AKR1C1-IN-1 es un inhibidor altamente selectivo de la enzima aldo-ceto reductasa de la familia 1 miembro C1 (AKR1C1). Esta enzima participa en el metabolismo de los esteroides, particularmente en la reducción de la progesterona a su forma inactiva, 20-alfa-hidroxiprogesterona . AKR1C1-IN-1 tiene una alta afinidad por AKR1C1 con un valor de Ki de 4 nM .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de AKR1C1-IN-1 implica el diseño y desarrollo de inhibidores basados en ácido salicílico dirigidos a un bolsillo de selectividad en el sitio activo de AKR1C1 . La ruta sintética generalmente involucra los siguientes pasos:
Formación de la estructura central:
Introducción del átomo de bromo: Se introduce un átomo de bromo en la estructura central a través de una reacción de bromación.
Formación del producto final: El producto final se obtiene a través de una serie de pasos de purificación, incluida la recristalización y la cromatografía.
Métodos de producción industrial
Los métodos de producción industrial para AKR1C1-IN-1 no están bien documentados en la literatura. el proceso de síntesis se puede escalar optimizando las condiciones de reacción y utilizando reactivos y equipos de grado industrial.
Análisis De Reacciones Químicas
Tipos de reacciones
AKR1C1-IN-1 principalmente sufre reacciones de reducción debido a su papel como inhibidor de AKR1C1, que es una hidroxi-esteroide deshidrogenasa . El compuesto también puede participar en reacciones de sustitución, particularmente en presencia de nucleófilos.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en la síntesis y reacciones de AKR1C1-IN-1 incluyen:
Derivados del ácido salicílico: Utilizados como material de partida para la síntesis.
Bromo: Utilizado para la reacción de bromación.
Nucleófilos: Utilizados en reacciones de sustitución.
Productos principales
El producto principal formado a partir de las reacciones que involucran AKR1C1-IN-1 es la forma inactiva de progesterona, 20-alfa-hidroxiprogesterona .
Aplicaciones Científicas De Investigación
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the anticancer properties of derivatives of 5-bromo-4-hydroxy-[1,1'-biphenyl]-3-carboxylic acid. For instance, novel derivatives have been synthesized and tested for their antiproliferative effects against several human cancer cell lines, including Jurkat (acute T-lymphoblastic leukemia), MCF-7 (mammary gland adenocarcinoma), and A-549 (non-small cell lung cancer). The results indicated varying degrees of cytotoxicity, with some compounds exhibiting IC50 values in the micromolar range, suggesting their potential as therapeutic agents against cancer .
Table 1: Antiproliferative Activities of 5-Bromo Derivatives
Compound | Cell Line | IC50 (µM) |
---|---|---|
18 | Jurkat | 73.2 |
19 | MCF-7 | 80.7 |
20 | A-549 | 28.2 |
... | ... | ... |
Enzyme Inhibition
This compound has been identified as a potent inhibitor of specific enzymes, particularly in the context of steroid metabolism. Research indicates that this compound can inhibit the activity of AKR1C1 (aldo-keto reductase family 1 member C1), which is involved in the metabolism of steroid hormones such as progesterone. The inhibition of AKR1C1 was shown to occur at concentrations as low as 10 nM, demonstrating its potential utility in treating conditions related to steroid hormone dysregulation .
Signal Amplification Techniques
The compound is also utilized in biochemical assays such as Tyramide Signal Amplification (TSA). This technique enhances signal detection in immunohistochemistry and in situ hybridization applications, making it a valuable tool for researchers studying protein interactions and cellular processes .
Synthesis and Structural Studies
The synthesis of derivatives of this compound has been extensively documented. Various synthetic routes have been explored to modify its structure for enhanced biological activity. For example, reactions involving palladium-catalyzed cross-coupling techniques have been employed to introduce functional groups that enhance its pharmacological properties .
Table 2: Synthetic Routes for Derivatives
Reaction Type | Starting Material | Yield (%) |
---|---|---|
Pd-catalyzed coupling | 2-bromo-5-chlorobenzoate | 74 |
Hydroxylamine reaction | 5-bromo-2-hydroxyphenylcarboximidamide | 60 |
... | ... | ... |
Mecanismo De Acción
AKR1C1-IN-1 ejerce sus efectos inhibiendo la enzima AKR1C1. Esta enzima cataliza la reducción de la progesterona utilizando NADP+ como cofactor . Al inhibir AKR1C1, AKR1C1-IN-1 evita la conversión de progesterona a su forma inactiva, afectando así los niveles de progesterona activa en el cuerpo. Esta inhibición puede conducir a la modulación de varios objetivos moleculares y vías involucradas en la progresión del cáncer y la regulación hormonal .
Comparación Con Compuestos Similares
AKR1C1-IN-1 es único en su alta selectividad y afinidad por AKR1C1 en comparación con otros inhibidores. Compuestos similares incluyen:
AKR1C2-IN-1: Un inhibidor de AKR1C2 con una menor afinidad por AKR1C1.
AKR1C3-IN-1: Un inhibidor de AKR1C3, que también muestra cierta actividad contra AKR1C1 pero con menor selectividad.
AKR1C4-IN-1: Un inhibidor de AKR1C4, que tiene una actividad mínima contra AKR1C1.
Estos compuestos comparten similitudes estructurales con AKR1C1-IN-1, pero difieren en su selectividad y afinidad por los distintos miembros de la familia de las aldo-ceto reductasas.
Actividad Biológica
5-Bromo-4-hydroxy-[1,1'-biphenyl]-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including antitumor and antimicrobial properties, supported by relevant studies and data.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a bromine atom, a hydroxyl group, and a carboxylic acid functional group, which are critical for its biological activity.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds with similar structures. For instance, derivatives of biphenyl compounds have shown promising results against various cancer cell lines.
Case Study: Antitumor Screening
A study investigated the cytotoxic effects of various biphenyl derivatives, including those similar to this compound. The results indicated significant inhibition of cell proliferation in several cancer cell lines.
Compound | Cell Line | IC50 (μM) |
---|---|---|
This compound | MCF-7 (breast cancer) | 5.0 |
This compound | A549 (lung cancer) | 4.8 |
Sunitinib (control) | MCF-7 | 31.6 |
Sunitinib (control) | A549 | 29.2 |
The above table illustrates that the compound exhibits lower IC50 values compared to Sunitinib, indicating higher potency against breast and lung cancer cell lines .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Brominated phenolic compounds have been documented for their effectiveness against various bacterial strains.
Research Findings
A study on bromophenol derivatives indicated that compounds with similar functional groups to this compound exhibited significant antibacterial activity.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 20 |
Pseudomonas aeruginosa | 25 |
These findings suggest that the compound may possess broad-spectrum antimicrobial activity .
The biological activity of this compound is thought to involve multiple mechanisms:
- Inhibition of cell proliferation : The compound may induce apoptosis in cancer cells through the activation of caspases.
- Antimicrobial effects : It may disrupt bacterial cell membranes or inhibit essential enzymatic pathways.
Propiedades
IUPAC Name |
3-bromo-2-hydroxy-5-phenylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrO3/c14-11-7-9(8-4-2-1-3-5-8)6-10(12(11)15)13(16)17/h1-7,15H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVZSXNULHSIRCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C(=C2)Br)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70296397 | |
Record name | 3-bromo-2-hydroxy-5-phenylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70296397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4906-68-7 | |
Record name | NSC109116 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109116 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-bromo-2-hydroxy-5-phenylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70296397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.